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Compound of Interest

Compound Name: Piperidinium benzoate

Cat. No.: B8505209

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed examination of the crystal structure of piperidinium
benzoate analogues, with a specific focus on piperidinium p-hydroxybenzoate, a well-
characterized example that serves as a valuable proxy for understanding the structural
characteristics of this class of organic salts. The information presented herein is intended to
provide a comprehensive resource for researchers in crystallography, materials science, and
pharmaceutical development.

Introduction

Piperidinium salts of carboxylic acids are of significant interest due to their potential
applications in the pharmaceutical industry as active pharmaceutical ingredients (APIs) or as
ionic liquids. The formation of a salt between the basic piperidine and an acidic compound like
benzoic acid can modify key physicochemical properties such as solubility, melting point, and
stability. Understanding the precise three-dimensional arrangement of the ions in the crystal
lattice is paramount for structure-property relationship studies and for rational drug design.

While the crystal structure of the parent piperidinium benzoate is not readily available in
open-access crystallographic databases, a detailed analysis of the closely related piperidinium
p-hydroxybenzoate provides critical insights into the molecular interactions and packing
arrangements that govern this system. This guide will leverage the published data for
piperidinium p-hydroxybenzoate to illustrate the core structural features and the experimental
methodologies employed in its characterization.[1]
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Crystallographic Data Summary

The crystallographic data for piperidinium p-hydroxybenzoate has been determined by single-
crystal X-ray diffraction. The key parameters are summarized in the tables below for clarity and
ease of comparison.

Table 1: Crystal Data and Structure Refinement Details

Parameter Value
Empirical Formula C12H17NO3
Formula Weight 223.27 g/mol
Crystal System Monoclinic
Space Group Cc

a (A) 6.06(1)

b (A) 18.35(1)

c (A) 10.20(1)

B () 93.0(1)
Volume (A3) 1133.5

Z 4
Calculated Density (g/cm3) 1.309
Absorption Coefficient (u) (mm~1) 0.78
F(000) 480

Final R index [I > 20(1)] 0.069

Goodness-of-fit on F2

Not Reported

Table 2: Selected Bond Lengths and Angles for
Piperidinium p-Hydroxybenzoate
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Note: A comprehensive list of atomic coordinates, bond lengths, and angles is typically
available in the full crystallographic information file (CIF) from the relevant database.

The structure reveals a piperidinium cation and a p-hydroxybenzoate anion as the asymmetric
unit. The piperidine ring adopts a stable chair conformation.[1] The carboxylate group of the
benzoate anion is twisted relative to the plane of the benzene ring.[1]

Hydrogen Bonding and Supramolecular Assembly

A critical aspect of the crystal structure of piperidinium salts is the extensive network of
hydrogen bonds that dictates the packing of the ions in the solid state. In piperidinium p-
hydroxybenzoate, the acid and base moieties are held together by two distinct hydrogen bonds
between the piperidinium nitrogen and the carboxylate oxygen atoms, with bond lengths of
2.69 A and 2.80 A [1]

Furthermore, the presence of the hydroxyl group at the para position introduces an additional
hydrogen bond (2.63 A) to one of the carboxylate oxygen atoms, linking the acid moieties.[1]
This intricate network of hydrogen bonds results in a stable, three-dimensional supramolecular
architecture. For the parent piperidinium benzoate, it is anticipated that the primary
interaction would be the N-H---O hydrogen bonds between the piperidinium cation and the
benzoate anion, likely leading to the formation of extended chains or sheets.[2]

Experimental Protocols

The determination of a crystal structure involves a series of precise experimental steps, from
crystal synthesis to data analysis. The methodologies employed for piperidinium p-
hydroxybenzoate are detailed below.

Synthesis and Crystallization

Single crystals of piperidinium p-hydroxybenzoate were prepared by the direct neutralization
reaction of equimolar quantities of p-hydroxybenzoic acid monohydrate and piperidine.[1] The
reactants were dissolved in ethanol, and the resulting solution was allowed to slowly evaporate
at room temperature, yielding transparent, plate-like crystals suitable for X-ray diffraction
analysis.[1]

X-ray Data Collection and Structure Determination
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A suitable single crystal was mounted on a goniometer head. Data collection was performed
using a diffractometer with Cu Ka radiation (A = 1.5418 A).[1] The unit cell parameters were
determined from oscillation and Weissenberg photographs.[1] The systematic absences in the
diffraction data (hkl: h+k = 2n+1; hOl: | = 2n+1) were indicative of the space group Cc or C2/c.
[1] Based on the number of formula units per unit cell (Z=4) and the lack of molecular
symmetry, the non-centrosymmetric space group Cc was chosen.[1]

The crystal structure was solved using direct methods and Fourier techniques. The structural
model was subsequently refined by the block-diagonal least-squares method to a final R-value
of 0.069 for 1031 observed reflections.[1]

Visualizations
Logical Workflow for Crystal Structure Analysis

The following diagram illustrates the logical workflow from sample preparation to the final
structural analysis.
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Caption: A flowchart outlining the key stages of crystal structure analysis.
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Conclusion

The crystal structure of piperidinium p-hydroxybenzoate provides a robust model for
understanding the solid-state properties of piperidinium benzoate and its derivatives. The
chair conformation of the piperidinium cation and the extensive hydrogen bonding network are
key features that define the crystal packing. The detailed experimental protocols and
crystallographic data presented in this guide serve as a valuable resource for scientists
engaged in the design and analysis of new crystalline materials for pharmaceutical and other
applications. Further research to obtain the crystal structure of the parent piperidinium
benzoate would be beneficial for direct comparison and a more complete understanding of the
impact of substituents on the crystal lattice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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